
DP-b99
Overview
Description
DP-b99 is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), designed to selectively chelate divalent metal ions (Zn²⁺, Ca²⁺, Cu²⁺) within hydrophobic cell membrane environments . Developed by D-Pharm Ltd., it was initially investigated as a neuroprotectant for acute ischemic stroke, targeting metal ion dysregulation associated with neuronal damage . This compound adopts an inactive conformation extracellularly, minimizing off-target effects, but becomes activated within lipid membranes to modulate pathological processes such as matrix metalloproteinase (MMP) activity, excitotoxicity, and dendritic spine remodeling .
Key Pharmacokinetic Properties (from Phase I trials):
- Half-life: ~3.47 ± 0.90 hours (young volunteers) and 2.11 ± 0.09 hours (elderly) after 1 mg/kg dosing .
- Safety: Well-tolerated up to 1.0 mg/kg, with mild-to-moderate injection-site phlebitis as the most common adverse event .
- Therapeutic Window: Demonstrated efficacy in preclinical models within a 9-hour post-stroke window .
Despite promising Phase IIb results showing doubled recovery rates in stroke patients, this compound failed to meet primary endpoints in Phase III trials, highlighting challenges in clinical translation .
Preparation Methods
Synthetic Routes and Reaction Conditions: DP-b99 is synthesized through a series of chemical reactions involving the modification of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acidSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Chelation Mechanism
DP-b99 functions as a chelator, binding to transition metals that play critical roles in cellular processes. The chelation reaction can be summarized as follows:
This reaction is significant because it prevents the harmful effects of excessive metal ions which can lead to oxidative stress and cell death.
Interaction with Matrix Metalloproteinases
Research indicates that this compound inhibits the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix components. The inhibitory effect of this compound on MMP-9 can be quantified using a fluorometric gelatinolytic assay. The results from such studies show that this compound at concentrations as low as 0.12 µM significantly inhibits MMP-9 activity, demonstrating its potential therapeutic effects in conditions where MMP-9 is implicated in tissue damage .
Reaction with Reactive Oxygen Species
This compound also exhibits protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro studies have shown that this compound can prevent neuronal cell death caused by H₂O₂, even when administered several hours after the oxidative insult. This suggests that this compound may interact with reactive oxygen species to mitigate their damaging effects on cells .
Clinical Trials and Efficacy
This compound has undergone various clinical trials to assess its safety and efficacy. In a phase IIb trial involving acute ischemic stroke patients, results indicated a higher recovery rate in those treated with this compound compared to placebo groups. Specifically, the trial demonstrated that patients receiving this compound showed significant improvements in neurological outcomes measured by the modified Rankin scale .
Scientific Research Applications
DP-b99 has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and their effects on biological systems.
Biology: Investigated for its role in modulating matrix metalloproteinase activity and neuronal plasticity.
Industry: Potential applications in the development of metal ion chelators for various industrial processes.
Mechanism of Action
DP-b99 exerts its effects by selectively modulating the distribution of metal ions, particularly zinc and calcium, within cell membranes. This modulation helps to maintain metal ion homeostasis, preventing excitotoxicity and cell damage. This compound’s neuroprotective properties are attributed to its ability to inhibit matrix metalloproteinase activity, reduce inflammation, and protect against neuronal cell death .
Comparison with Similar Compounds
BAPTA and Derivatives
BAPTA, the parent compound of DP-b99, is a calcium-selective chelator used extensively in research to buffer intracellular Ca²⁺. Unlike BAPTA, this compound exhibits:
- Broader Ion Selectivity : Chelates Zn²⁺ and Cu²⁺ in addition to Ca²⁺, addressing multiple pathways in neuronal injury .
- Lipophilicity : Enhanced cell membrane permeability due to esterification with octyloxyethyl groups, enabling targeted action within hydrophobic environments .
- Clinical Applicability : BAPTA derivatives like BAPTA-AM are research tools, whereas this compound advanced to clinical trials for stroke and epilepsy .
Table 1: this compound vs. BAPTA
MMP Inhibitors (e.g., GM6001)
This compound indirectly inhibits MMP-9 by chelating Zn²⁺, a cofactor required for enzymatic activity. This contrasts with direct MMP inhibitors like GM6001:
Table 2: this compound vs. GM6001
Key Findings :
- In hippocampal cultures, this compound (0.12 mM) reduced MMP-9-mediated dendritic spine elongation comparably to GM6001 (25 µM) .
Other Metal Chelators (e.g., EDTA, Deferoxamine)
Traditional chelators like EDTA (extracellular Ca²⁺/Zn²⁺ chelation) and deferoxamine (iron-specific) differ markedly from this compound:
Table 3: this compound vs. EDTA/Deferoxamine
Clinical Comparators in Stroke Neuroprotection
This compound’s clinical trajectory mirrors challenges faced by other neuroprotectants (e.g., NMDA antagonists):
Table 4: this compound vs. Edaravone (Free Radical Scavenger)
Biological Activity
DP-b99, chemically known as 1,2-bis(2′-aminophenoxy)ethane-N,N,N'N′-tetraacetic acid, N,N′-di(octyloxyethyl ester), N,N′-disodium salt, is a novel lipophilic derivative of BAPTA (a calcium chelator) that has been developed for its potential neuroprotective properties. This compound is under investigation for its efficacy in treating conditions such as ischemic stroke and traumatic brain injuries. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound functions primarily as a membrane-activated metal ion chelator , selectively modulating the homeostasis of essential metal ions like calcium, zinc, and copper in neuronal environments. This modulation helps mitigate excitotoxicity and oxidative stress, which are significant contributors to neuronal damage during ischemic events.
Key Mechanisms:
- Calcium Homeostasis : By chelating excess calcium ions, this compound reduces calcium overload that can lead to cell death during ischemic episodes.
- Zinc Modulation : this compound has been shown to inhibit zinc-induced neuronal cell death, which is critical in conditions such as transient global ischemia and seizures .
- Matrix Metalloproteinase (MMP) Activity : The compound attenuates the activity of MMP-9, an enzyme implicated in neuronal pathologies including stroke and neurodegeneration .
In Vitro and In Vivo Studies
Research on this compound has demonstrated its protective effects on primary cortical neurons and its efficacy in various animal models.
In Vitro Findings:
- Neuroprotection Against Oxidative Stress : this compound protects cortical neurons from hydrogen peroxide-induced cell death when administered up to four hours post-exposure .
- MMP Activity Modulation : Studies indicate that this compound inhibits MMP-9 activation in glial cells, which is crucial for maintaining neuronal integrity .
In Vivo Findings:
- Ischemic Stroke Models : In rodent models of focal ischemia, this compound significantly reduced the extent of cerebral infarction and improved survival rates by 20–30% over a week .
- Seizure Models : In PTZ-induced seizure models in mice, administration of this compound delayed the onset and severity of seizures, indicating its potential as an anti-epileptic agent .
Clinical Trials and Efficacy
Despite promising preclinical results, clinical trials have yielded mixed outcomes. Phase I and II trials indicated that this compound was well tolerated among healthy volunteers and showed some efficacy in stroke patients; however, subsequent studies failed to demonstrate significant benefits in human ischemic stroke treatment .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuroprotection in Ischemia :
- Impact on Seizures :
Data Summary
Study Type | Findings | Model Used |
---|---|---|
In Vitro | Protects neurons from H2O2-induced death; inhibits MMP-9 activation | Primary cortical neurons |
In Vivo | Reduces cerebral infarction; improves survival rates | Rodent focal ischemia |
Seizure Study | Delays seizure onset; reduces severity | PTZ-kindled mice |
Clinical Trials | Well tolerated; mixed efficacy results in human ischemic stroke | Healthy volunteers/stroke patients |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying DP-b99’s neuroprotective mechanisms?
this compound’s neuroprotective effects have been primarily studied using in vitro hippocampal organotypic slice cultures and in vivo rodent models (e.g., kainate-induced excitotoxicity in mice and pentylenetetrazol (PTZ)-induced seizures). Key methodologies include:
- Neuronal integrity assays : Propidium iodide (PI) staining to quantify KA-induced damage .
- Molecular analysis : Immunoblotting for β-dystroglycan (β-DG) cleavage to assess MMP-9 inhibition .
- Synaptic plasticity evaluation : GFP-transfected dissociated hippocampal cultures to visualize dendritic spine morphology changes under MMP-9 exposure .
These models are validated for studying zinc/calmodulin-dependent pathways and synaptic remodeling, critical to this compound’s mechanism.
Q. How does this compound modulate zinc and calcium ion distribution in neuronal environments?
this compound, a lipophilic BAPTA derivative, selectively chelates metal ions (Zn²⁺, Ca²⁺) in hydrophobic membrane microdomains. Key methodological insights:
- Pharmacokinetics : In rats, this compound has a half-life of ~3.5 hours (young) and ~2.1 hours (elderly), informing dosing schedules in preclinical studies .
- Functional assays : Attenuation of zinc-induced neuronal death via membrane-targeted chelation, measured via lactate dehydrogenase (LDH) release and caspase-3 activation .
Q. What safety and tolerability data exist for this compound in human trials?
Phase I trials in healthy volunteers (single/multiple IV doses up to 1.0 mg/kg) demonstrated:
- Safety profile : Mild reversible phlebitis at injection sites; no severe cardiovascular or laboratory abnormalities .
- Pharmacokinetics : Dose-linear exposure with no accumulation after 4-day administration .
These findings support its use in controlled clinical settings but highlight the need for optimized delivery methods to reduce local adverse effects.
Advanced Research Questions
Q. How can researchers reconcile contradictory outcomes between this compound’s Phase II and Phase III clinical trials?
The Phase IIb trial (n=150) reported improved 90-day recovery rates (30.6% vs. 16.0% placebo, P=0.05) using modified Rankin Scale (mRS) , while the Phase III MACSI trial failed to meet primary endpoints. Methodological considerations:
- Patient stratification : Post hoc analysis showed efficacy in NIHSS 10–16 subgroups (median NIHSS change: 8.0 vs. 5.0, P=0.03) , suggesting inclusion criteria refinement.
- Time-to-treatment window : Phase III allowed administration up to 9 hours post-stroke; preclinical data suggest earlier intervention (<6 hours) may optimize metal ion modulation .
- Dosage extrapolation : Preclinical rodent models used higher doses (e.g., 20 mM in vitro) compared to clinical 1 mg/kg/day, raising questions about interspecies scaling .
Q. What experimental strategies can address this compound’s limited translational success despite robust preclinical data?
- Dose optimization studies : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling across species to identify thresholds for neuroprotection .
- Combination therapies : Pair this compound with thrombolytics or antioxidants to target multiple pathways (e.g., MMP-9 inhibition + reperfusion) .
- Biomarker-driven trials : Use β-DG cleavage or MMP-9 activity as surrogate endpoints to confirm target engagement in humans .
Q. How should researchers design experiments to resolve contradictions in this compound’s effects on dendritic spine plasticity?
- High-resolution imaging : Employ super-resolution microscopy to quantify spine head diameter and filopodia density post-DP-b99 treatment .
- Temporal analysis : Time-lapse imaging in live cultures to track dynamic changes during MMP-9 exposure and this compound intervention .
- Gene-editing controls : Use MMP-9 knockout models to isolate this compound’s metal chelation effects from MMP-9-independent pathways .
Q. What statistical approaches are critical for analyzing this compound’s heterogeneous clinical trial data?
- Bayesian hierarchical modeling : Account for subgroup variability (e.g., baseline NIHSS, time-to-treatment) .
- Sensitivity analysis : Test robustness of post hoc findings (e.g., NIHSS 10–16 subgroup) against multiple comparison adjustments .
- Machine learning : Cluster patients by biomarker profiles (e.g., MMP-9 levels) to predict this compound responders .
Q. Data Contradiction and Interpretation
Q. How can preclinical and clinical discrepancies in this compound’s efficacy be systematically analyzed?
- Cross-species meta-analysis : Compare dose-response curves and temporal windows from rodent, primate, and human studies .
- Failure mode analysis : Audit trial protocols for deviations in this compound preparation (e.g., lipid solubility stability) or endpoint assessments .
- Publication bias assessment : Include unpublished negative datasets via platforms like ClinicalTrials.gov to mitigate reporting gaps .
Q. What methodologies validate this compound’s target engagement in human brains?
Properties
IUPAC Name |
2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBVHPWUIHWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187908 | |
Record name | DP-b 99 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222315-88-0 | |
Record name | DP-b99 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DP-b 99 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DP-B99 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.